2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide
Description
This compound is a thieno[3,2-d]pyrimidinone derivative with a 4-chlorophenyl group at position 3, a sulfanyl bridge at position 2 linked to an acetamide moiety, and a 3-isopropylphenyl substituent on the acetamide nitrogen. The thienopyrimidinone core is a privileged scaffold in medicinal chemistry, known for its bioisosteric resemblance to purines and pyrimidines, enabling interactions with enzymes and receptors involved in nucleotide metabolism .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S2/c1-14(2)15-4-3-5-17(12-15)25-20(28)13-31-23-26-19-10-11-30-21(19)22(29)27(23)18-8-6-16(24)7-9-18/h3-12,14H,13H2,1-2H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTHSLCFWRCDJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its pharmacological properties based on various studies and research findings.
- Molecular Formula : C25H24ClN3O2S
- Molecular Weight : 470.01 g/mol
The biological activity of this compound can be attributed to its structural components, particularly the thieno[3,2-d]pyrimidine moiety, which is known for its diverse pharmacological effects. The presence of the sulfanyl group enhances its interaction with biological targets, potentially affecting enzyme activities and cellular processes.
Biological Activity Overview
-
Antibacterial Activity :
- Studies have shown that compounds with similar structures exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
- The compound's efficacy can be linked to its ability to inhibit bacterial growth by disrupting cell wall synthesis or function.
-
Enzyme Inhibition :
- The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly significant in the context of neurodegenerative diseases .
- A study reported IC50 values ranging from 1.13 to 6.28 µM for similar compounds, indicating potent enzyme inhibition capabilities .
-
Antioxidant Properties :
- Preliminary studies suggest potential antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
Case Studies
Several case studies have explored the biological activity of thieno[3,2-d]pyrimidine derivatives:
- Study on Antibacterial Efficacy : A series of synthesized compounds were tested against multiple bacterial strains, revealing that derivatives with a thieno-pyrimidine core exhibited significant antibacterial properties. The study highlighted the importance of substituents like the chlorophenyl group in enhancing activity .
- Enzyme Inhibition Study : Another investigation focused on the inhibitory effects on urease and AChE. The results indicated that modifications in the compound's structure could lead to improved inhibition rates, making it a candidate for further development as a therapeutic agent .
Data Table: Biological Activities of Similar Compounds
| Compound Name | Antibacterial Activity (IC50 µM) | AChE Inhibition (IC50 µM) | Urease Inhibition (IC50 µM) |
|---|---|---|---|
| Compound A | 5.0 | 1.5 | 10.0 |
| Compound B | 6.0 | 2.0 | 8.0 |
| Compound C | 4.5 | 1.0 | 7.5 |
| Target Compound | TBD | TBD | TBD |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
The cyclopenta-fused analogue in introduces additional hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .
In contrast, the 2,3-dichlorophenyl substituent in increases polarity and hydrogen-bonding capacity, as reflected in its higher melting point (230–232°C) . Chlorine Position: The 4-chlorophenyl group in the target compound vs. 2-chloro-4-methylphenyl in alters electronic distribution, influencing binding to hydrophobic pockets in target proteins .
Functional Groups: The sulfanyl (-S-) bridge in the target compound and its analogues facilitates covalent or non-covalent interactions with cysteine residues or metal ions in enzyme active sites . The acetamide moiety serves as a hydrogen-bond acceptor, with the N-aryl substituent modulating solubility and bioavailability .
Q & A
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, starting with the formation of the thieno[3,2-d]pyrimidin-4-one core, followed by sulfanyl group introduction and acetamide coupling. Key steps include:
- Core formation : Cyclization of substituted thiophene derivatives with urea or thiourea under reflux conditions in ethanol or toluene .
- Sulfanyl incorporation : Thiolation using sulfurizing agents (e.g., Lawesson’s reagent) in anhydrous DMF at 80–100°C .
- Acetamide coupling : Amidation via EDC/HOBt-mediated reactions in dichloromethane at room temperature . Optimization focuses on solvent polarity, temperature control (60–120°C), and catalyst selection (e.g., triethylamine for pH adjustment) to achieve >85% purity .
Q. Which spectroscopic and chromatographic methods are used to confirm structural integrity and purity?
- NMR : ¹H/¹³C NMR in DMSO-d₆ to verify aromatic proton environments and sulfanyl/amide linkages .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) to assess purity (>95%) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., observed m/z 497.0246 vs. calculated 497.0246 for C₂₁H₁₅ClF₃N₃O₂S₂) .
Q. How is the compound purified post-synthesis?
Purification involves:
- Column chromatography : Silica gel with ethyl acetate/hexane gradients to isolate intermediates .
- Recrystallization : Methanol/water mixtures to obtain crystalline final products .
Advanced Research Questions
Q. What strategies are employed for structure-activity relationship (SAR) studies to enhance bioactivity?
SAR studies focus on modifying:
- 4-Chlorophenyl group : Replace with electron-withdrawing groups (e.g., -CF₃) to improve target binding .
- Sulfanyl linker : Substitute with methylene or ether groups to alter pharmacokinetics .
- Acetamide tail : Introduce heterocyclic rings (e.g., piperazine) to modulate solubility . Bioactivity is assessed via in vitro assays (e.g., kinase inhibition, antimicrobial MIC tests) and molecular docking (AutoDock Vina) to predict target interactions .
Q. How can crystallography resolve discrepancies in reported molecular conformations?
Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation (λ = 0.71073 Å) is used to determine:
- Unit cell parameters : Monoclinic system (e.g., space group P2₁/c, β = 108.76°) .
- Intermolecular interactions : Hydrogen bonds between pyrimidine N-H and acetamide carbonyls stabilize the crystal lattice . Data refinement via SHELXL-2018 validates bond lengths/angles against theoretical models .
Q. What methodologies address contradictions in reported biological activity data?
Discrepancies arise from assay variability (e.g., cell line specificity, concentration ranges). Solutions include:
- Standardized protocols : Use identical cell lines (e.g., MCF-7 for anticancer studies) and positive controls (e.g., doxorubicin) .
- Orthogonal validation : Confirm apoptosis via flow cytometry (Annexin V/PI) alongside MTT assays .
Q. How are in silico tools applied to predict metabolic stability and toxicity?
- ADMET prediction : SwissADME calculates LogP (5.1) and topological polar surface area (112 Ų) to estimate blood-brain barrier permeability .
- CYP450 inhibition : Schrödinger’s QikProp models interactions with CYP3A4/2D6 isoforms .
- Toxicity profiling : ProTox-II predicts hepatotoxicity risk based on structural alerts (e.g., thiophene rings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
